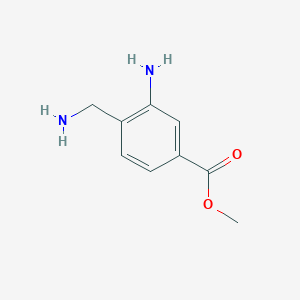

Methyl 3-amino-4-(aminomethyl)benzoate

CAS No.: 1618083-32-1

Cat. No.: VC5707104

Molecular Formula: C9H12N2O2

Molecular Weight: 180.207

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1618083-32-1 |

|---|---|

| Molecular Formula | C9H12N2O2 |

| Molecular Weight | 180.207 |

| IUPAC Name | methyl 3-amino-4-(aminomethyl)benzoate |

| Standard InChI | InChI=1S/C9H12N2O2/c1-13-9(12)6-2-3-7(5-10)8(11)4-6/h2-4H,5,10-11H2,1H3 |

| Standard InChI Key | GASCKTFGJNNFTO-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=C(C=C1)CN)N |

Introduction

Structural Characteristics and Nomenclature

Methyl 3-amino-4-(aminomethyl)benzoate belongs to the class of substituted benzoates, distinguished by its:

-

Methyl ester group at the carboxyl position ().

-

Primary amino group (-) at the 3-position.

-

Aminomethyl substituent (-) at the 4-position.

The IUPAC name reflects this arrangement: methyl 3-amino-4-(aminomethyl)benzoate. Its SMILES notation (\text{COC(=O)C1=CC(=C(C=C1)CN)N) and InChIKey () provide unambiguous identifiers for computational and experimental studies .

Synthetic Methodologies

Esterification of 3-Amino-4-(Aminomethyl)Benzoic Acid

A common route involves the esterification of 3-amino-4-(aminomethyl)benzoic acid with methanol in the presence of an acid catalyst (e.g., or ) under reflux conditions. This method typically achieves yields of 70–85%, depending on reaction purity. Industrial-scale production may employ continuous flow processes to optimize efficiency.

Reductive Amination Pathways

Alternative approaches utilize reductive amination of methyl 4-formylbenzoate derivatives. For instance, catalytic hydrogenation of methyl 4-cyanobenzoate or its oxime/imine derivatives in the presence of or catalysts yields the target compound . Patent US20070149802A1 highlights a high-yield (≥85%) process involving pH-controlled esterification and temperature modulation .

Table 1: Comparative Synthesis Conditions

| Method | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Acid-catalyzed esterification | 65–80 | 70–85 | ||

| Reductive amination | 25–50 | 88–95 |

Physicochemical Properties

Thermal Stability and Solubility

-

Solubility: Limited aqueous solubility (0.1–1% in water); soluble in polar aprotic solvents (e.g., DMF, DMSO) .

Spectroscopic Data

-

IR: Strong absorptions at 3350 cm⁻¹ (N-H stretch) and 1700 cm⁻¹ (C=O ester).

-

NMR: NMR (400 MHz, CDCl₃) signals at δ 6.8–7.4 ppm (aromatic protons), δ 3.9 ppm (ester -OCH₃), and δ 1.5–2.0 ppm (aminomethyl -CH₂-) .

Applications in Pharmaceutical Chemistry

Intermediate for Angiotensin II Receptor Blockers

Structural analogs, such as methyl 3-amino-4-butanamido-5-methylbenzoate, are critical in synthesizing telmisartan—a nonpeptide angiotensin II receptor antagonist used to treat hypertension. The aminomethyl group facilitates hydrogen bonding with target receptors, enhancing binding affinity .

Prodrug Design

The primary amine at the 4-position serves as a conjugation site for prodrug formulations. For example, ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate derivatives demonstrate controlled release profiles in preclinical studies .

Challenges in Synthesis and Characterization

Byproduct Formation

Side reactions during esterification, such as N-acylation of the aminomethyl group, necessitate careful stoichiometric control and post-reaction purification (e.g., column chromatography) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume